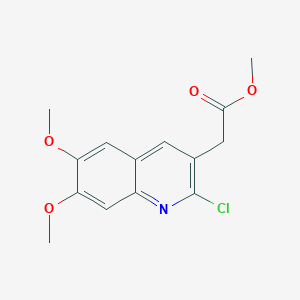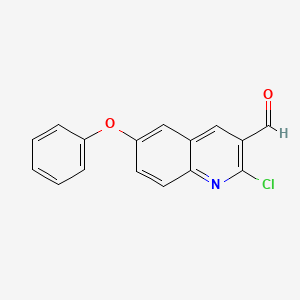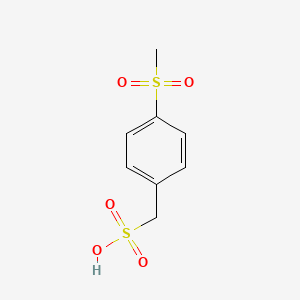
Methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate typically involves the reaction of 2-chloro-6,7-dimethoxyquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups.
6,7-Dimethoxyquinoline: Lacks the chlorine and acetate groups but has similar methoxy substitutions.
Methyl 2-(6,7-dimethoxyquinolin-3-yl)acetate: Similar structure but without the chlorine atom.
Uniqueness
Methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-chloro-6,7-dimethoxyquinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-18-11-5-8-4-9(6-13(17)20-3)14(15)16-10(8)7-12(11)19-2/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIDZMHEXGVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B8034846.png)
![1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034850.png)
![1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034854.png)
![1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8034862.png)
![1-{[4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034872.png)
![10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B8034880.png)
![2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B8034888.png)
![1-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034891.png)

![2-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6,8-dimethoxyquinoline-5-carbaldehyde](/img/structure/B8034910.png)

![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)

![2-[3-(4-Tert-butylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8034945.png)
